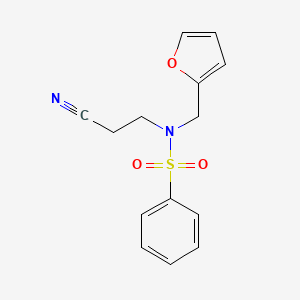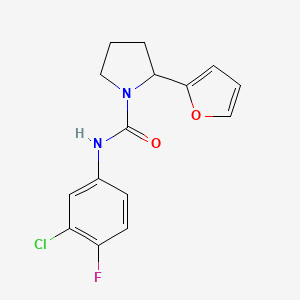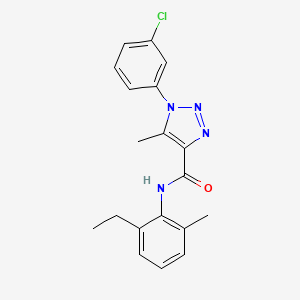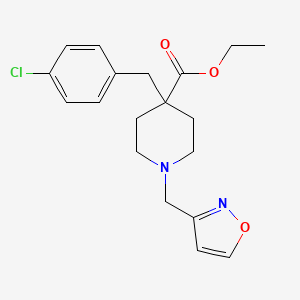
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide
Übersicht
Beschreibung
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide is 290.07251349 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Carbonic Anhydrase Inhibition
A study revealed that diamide-based benzenesulfonamides, which include structural motifs related to N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, act as potent inhibitors of carbonic anhydrase isoforms, specifically hCA IX and XII, which are associated with tumor cells. These compounds demonstrated significant antitumor activity, indicating their potential in cancer therapy. Notably, the introduction of a hetero 2-furylidene moiety, analogous to the furylmethyl group in N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, enhanced selectivity and potency against these isoforms, underscoring the importance of structural modification in designing effective anticancer agents (Abdelrahman et al., 2019).
Synthesis and Chemical Transformations
Research into the synthesis of sulfonamide derivatives, including those structurally related to N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide, has provided insights into new methodologies for creating compounds with potential medicinal properties. For instance, the development of novel synthesis routes for benzenesulfonamides via microwave irradiation showcases advances in efficient and sustainable chemical synthesis techniques. These methods facilitate the creation of compounds with carbonic anhydrase inhibitory effects, suggesting a broad applicability in drug development (Gul et al., 2016).
Transfer Hydrogenation Catalysts
Another application involves the use of sulfonamide derivatives in catalysis, particularly in transfer hydrogenation reactions. Studies have demonstrated that complexes containing sulfonamide ligands can act as efficient catalysts for the hydrogenation of ketones, a crucial reaction in organic synthesis. This illustrates the compound's utility beyond biological applications, extending to synthetic chemistry where it can contribute to the development of new catalytic processes (Ruff et al., 2016).
Novel Synthesis of Benzonitriles
Research has also explored the electrophilic cyanation of aryl and heteroaryl bromides using derivatives similar to N-(2-cyanoethyl)-N-(2-furylmethyl)benzenesulfonamide. This approach offers a more benign and efficient method for the synthesis of benzonitriles, important intermediates in pharmaceutical production, demonstrating the compound's relevance in facilitating greener and more sustainable chemical synthesis practices (Anbarasan et al., 2011).
Eigenschaften
IUPAC Name |
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c15-9-5-10-16(12-13-6-4-11-19-13)20(17,18)14-7-2-1-3-8-14/h1-4,6-8,11H,5,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEQWVXDXUZCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)
![5-(4-METHYLBENZAMIDO)-1-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B4626363.png)


![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]cyclopropanecarboxamide](/img/structure/B4626379.png)
![1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4626384.png)
![4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine](/img/structure/B4626387.png)
![6-[(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4626395.png)

![2-{[(1E)-3-(3-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}benzamide](/img/structure/B4626418.png)
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)
![2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)
![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
